Cas no 104890-70-2 (2-Propen-1-one, 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-)

2-Propen-1-one, 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-, is a specialized organic compound featuring a conjugated system with a naphthalene and pyridine moiety. Its structure, incorporating a methoxy-substituted naphthalene ring and a pyridinyl group, suggests potential utility in pharmaceutical or materials science applications, particularly as an intermediate in synthesis. The compound’s extended π-conjugation may enhance electronic properties, making it relevant for optoelectronic research. Its defined molecular architecture allows for precise modifications, facilitating structure-activity studies. The presence of both aromatic and heteroaromatic components could contribute to binding interactions in biological systems or serve as a scaffold for functional materials. Handling requires standard precautions for reactive ketones and aromatic compounds.
2-Propen-1-one, 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)- structure
104890-70-2 structure
Product Name:2-Propen-1-one, 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-
CAS No:104890-70-2
MF:C19H15NO2
MW:289.327904939651
CID:3573247
PubChem ID:13615899
Update Time:2025-05-20

2-Propen-1-one, 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-
    • DMU2139
    • CS-2867
    • (2E)-1-(6-Methoxy-2-naphthyl)-3-(3-pyridinyl)-2-propen-1-one
    • S0176
    • DMU-2139
    • BCP29861
    • CS-0101857
    • CHEMBL4092737
    • 1-(6-Methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one
    • AC-35816
    • (E)-1-(6-Methoxynaphthalen-2-yl)-3-pyridin-3-ylprop-2-en-1-one
    • DMU2139(CYP1B1 inhibitor 6j)
    • D80423
    • DMU 2139;DMU2139
    • WXC14380
    • DMU2139?
    • 1821143-80-9
    • BDBM50236947
    • AC-35694
    • (E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one
    • EX-A2786
    • 104890-70-2
    • HY-126308
    • SCHEMBL17233306
    • BS-15706
    • AKOS008687573
    • DA-52636
    • (E/Z)-DMU2139
    • Inchi: 1S/C19H15NO2/c1-22-18-8-7-15-11-17(6-5-16(15)12-18)19(21)9-4-14-3-2-10-20-13-14/h2-13H,1H3/b9-4+
    • InChI Key: MPDPEUALCUWORP-RUDMXATFSA-N
    • SMILES: O(C)C1C=CC2=CC(C(/C=C/C3C=NC=CC=3)=O)=CC=C2C=1

Computed Properties

  • Exact Mass: 289.110278721g/mol
  • Monoisotopic Mass: 289.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 39.2Ų

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2-Propen-1-one, 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:104890-70-2)2-Propen-1-one, 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-
Order Number:A942893
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:44
Price ($):769.0
Email:sales@amadischem.com

Additional information on 2-Propen-1-one, 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-

Chemical Profile of 2-Propen-1-one, 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)- (CAS No. 104890-70-2)

2-Propen-1-one, 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-, identified by its CAS number 104890-70-2, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system of aromatic and heterocyclic rings, exhibits a unique structural framework that makes it a promising candidate for various chemical and biological applications. The presence of both naphthalene and pyridine moieties in its structure imparts distinct electronic and steric properties, which are leveraged in the design of novel bioactive molecules.

The compound’s chemical structure consists of an α,β-unsaturated ketone core (also known as methyl vinyl ketone derivative) linked to a 6-methoxy-2-naphthalenyl group at the C1 position and a 3-pyridinyl group at the C3 position. This arrangement creates a rigid, planar system with potential for significant interactions with biological targets. The methoxy substituent on the naphthalene ring enhances solubility and metabolic stability, while the pyridine moiety introduces basicity and hydrogen bonding capability, making it an attractive scaffold for drug discovery.

In recent years, the synthesis and application of such heterocyclic compounds have been extensively explored due to their role in modulating biological pathways. The structural motif of 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-2-propen-1-one has been investigated for its potential as an intermediate in the synthesis of pharmacologically active agents. Specifically, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have utilized it as a building block for creating small-molecule inhibitors targeting specific protein-protein interactions. For instance, studies have demonstrated that analogs of this compound can interfere with kinases and transcription factors, which are critical regulators in cellular signaling. The dual functionality provided by the naphthalene and pyridine groups allows for fine-tuning of binding affinities and selectivity, making it a valuable tool in rational drug design.

The α,β-unsaturated ketone moiety is particularly noteworthy due to its reactivity in Michael addition reactions, which are widely employed in constructing more complex molecular architectures. This reactivity has been exploited to develop novel scaffolds that mimic natural product structures known for their biological activity. Furthermore, the compound’s ability to undergo cross-coupling reactions with boronic acids or halides has opened up avenues for generating libraries of derivatives with diverse pharmacological profiles.

Recent advances in computational chemistry have also enhanced the understanding of how this compound interacts with biological targets. Molecular docking studies have revealed that certain derivatives can bind to pockets on proteins with high specificity, suggesting their potential as lead compounds for drug development. These computational insights have guided synthetic efforts toward optimizing potency and minimizing off-target effects.

The pharmaceutical industry has taken note of these developments, with several companies incorporating this compound into their research pipelines. Preclinical studies have indicated that certain analogs exhibit anti-inflammatory and anticancer properties without significant toxicity. This aligns with broader trends in drug discovery toward identifying molecules that can modulate complex disease pathways without adverse side effects.

Beyond pharmaceutical applications, this compound has found utility in materials science due to its ability to form coordination complexes with metal ions. These complexes exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The conjugated system’s ability to absorb and emit light across a wide spectrum has been harnessed to develop new color emitters and sensors.

The synthesis of 2-propen-1-one, 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)- (CAS No. 104890-70-2) presents both challenges and opportunities for synthetic chemists. While the availability of starting materials derived from readily accessible precursors simplifies its preparation, achieving high yields often requires careful optimization of reaction conditions. Advances in catalytic methods have enabled more efficient routes to this compound, reducing reliance on harsh reagents or extensive purification steps.

In conclusion, the multifaceted nature of this compound makes it a cornerstone in modern chemical research. Its structural features offer unique advantages for designing bioactive molecules, while its reactivity allows for diverse synthetic applications. As our understanding of biological systems continues to evolve, compounds like 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-2-propen-1-one will undoubtedly play a pivotal role in shaping future therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:104890-70-2)2-Propen-1-one, 1-(6-methoxy-2-naphthalenyl)-3-(3-pyridinyl)-
A942893
Purity:99%
Quantity:100mg
Price ($):769.0
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